パナセノサイド

概要

説明

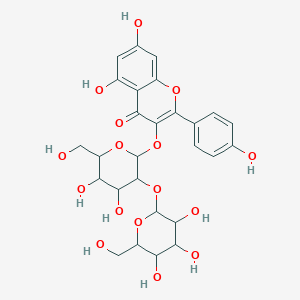

Panasenoside is a flavonoid glycoside primarily found in the leaves of ginseng plants, particularly Panax ginseng. It is known for its various pharmacological activities, including antioxidant, antibacterial, and neuroprotective effects . Panasenoside is chemically identified as kaempferol 3-O-glucosyl-(1-2)-galactoside .

科学的研究の応用

Pharmacological Studies

Panasenoside has been investigated for its pharmacological activities, including:

- Antioxidant Properties : Studies have shown that panasenoside exhibits strong antioxidant activity, which can help mitigate oxidative stress in cells and tissues .

- Anti-inflammatory Effects : Research indicates that panasenoside may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from damage, making it a candidate for treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that panasenoside diffuses rapidly into major organs after administration. For instance, a study involving Sprague-Dawley rats showed significant tissue distribution, with peak concentrations observed in the liver and kidneys shortly after intravenous administration . The pharmacokinetic profile indicates that the area under the curve (AUC) values are dose-dependent, suggesting varying bioavailability at different dosages.

Cellular Mechanisms

Panasenoside is involved in various cellular signaling pathways:

- α-Glucosidase Inhibition : This compound exhibits inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This property may contribute to its potential anti-diabetic effects .

- Cell Signaling : Investigations into cellular signaling pathways have shown that panasenoside can modulate key pathways involved in inflammation and cell survival .

Health Supplements and Functional Foods

Due to its bioactive properties, panasenoside is increasingly utilized in the development of health supplements and functional foods. It is incorporated into products aimed at enhancing immune function and overall health .

Cosmetic Industry

The antioxidant and anti-inflammatory properties of panasenoside make it a valuable ingredient in cosmetic formulations aimed at skin health and rejuvenation .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of panasenoside demonstrated that it effectively scavenges free radicals in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Case Study 2: Neuroprotection

In an experimental model of neurodegeneration, rats treated with panasenoside exhibited improved cognitive function and reduced neuronal loss compared to untreated groups. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

作用機序

パナセノサイドは、複数のメカニズムを通じて作用を発揮します。

抗酸化活性: フリーラジカルを捕捉し、細胞の酸化ストレスを軽減します。

酵素阻害: 炭水化物代謝に関与するα-グルコシダーゼなどの酵素を阻害します。

細胞シグナル伝達: 炎症やアポトーシスに関連するものを含む、さまざまなシグナル伝達経路を調節します.

類似化合物:

ケンフェロール: パナセノサイドの配糖体でない形であり、抗酸化作用と抗炎症作用で知られています。

ケルセチン: 類似の薬理作用を持つ別のフラボノイド配糖体です。

パナセノサイドの独自性: パナセノサイドは、その独特の配糖化パターンによって独自性を持っています。これは、明確な薬理作用をもたらします。 ニンジンの葉に存在することと、伝統医学における役割は、他のフラボノイドと比較してパナセノサイドの独自性をさらに強調しています .

生化学分析

Biochemical Properties

Panasenoside exhibits inhibitory activity against α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Cellular Effects

The tissue distribution results of Panasenoside in mice indicate that it diffuses rapidly and widely into major organs . The level of Panasenoside was highest in the liver, followed by the kidney, lung, and spleen . This suggests that Panasenoside may have broad effects on cellular processes across various types of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Panasenoside have been observed over time. For instance, the pharmacokinetics of Panasenoside metabolism right after intravenous administration and the pharmacokinetic profile of Panasenoside in rats were characterized . This contributes to a deeper understanding of the pharmacological features of Panasenoside .

Dosage Effects in Animal Models

In animal models, the effects of Panasenoside vary with different dosages. For instance, in a study involving Sprague-Dawley rats, different effects were observed after intravenous administration of 2 mg/kg and 10 mg/kg of Panasenoside .

Metabolic Pathways

Panasenoside is involved in the metabolic pathway of α-glucosidase . By inhibiting this enzyme, Panasenoside may affect the metabolic flux or metabolite levels associated with carbohydrate metabolism .

Transport and Distribution

Panasenoside is transported and distributed within cells and tissues. In mice, it was found to diffuse rapidly and widely into major organs . The highest level of Panasenoside was found in the liver, indicating that the liver may play a significant role in the transport and distribution of Panasenoside .

Subcellular Localization

Given its wide distribution in various organs and its interaction with α-glucosidase, it is likely that Panasenoside may be localized in areas of the cell where this enzyme is present .

準備方法

Synthetic Routes and Reaction Conditions: Panasenoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose and galactose under specific conditions to form the glycoside bond. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent .

Industrial Production Methods: Industrial production of panasenoside often involves extraction from ginseng leaves. The leaves are subjected to processes such as drying, grinding, and solvent extraction. The extract is then purified using chromatographic techniques to isolate panasenoside .

Types of Reactions:

Oxidation: Panasenoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert panasenoside into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions can occur at the hydroxyl groups of panasenoside, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed:

Oxidation: Oxidized derivatives of panasenoside.

Reduction: Reduced forms of panasenoside.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Kaempferol: The aglycone form of panasenoside, known for its antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid glycoside with similar pharmacological activities.

Rutin: A glycoside of quercetin, also known for its antioxidant and anti-inflammatory effects

Uniqueness of Panasenoside: Panasenoside is unique due to its specific glycosylation pattern, which imparts distinct pharmacological properties. Its presence in ginseng leaves and its role in traditional medicine further highlight its uniqueness compared to other flavonoids .

生物活性

Panasenoside, a bioactive compound derived from the American ginseng species Panax quinquefolius, is classified as a ginsenoside. It possesses a complex structure characterized by sugar moieties attached to a dammarane skeleton. This compound has attracted significant interest due to its potential health benefits, particularly its anti-inflammatory and antioxidant properties. This article explores the biological activities of panasenoside, including its pharmacological effects, mechanisms of action, and relevant research findings.

Panasenoside can undergo hydrolysis and microbial metabolism, leading to the formation of simpler ginsenosides such as Rg3 and Rk1, which exhibit enhanced bioactivity. The stability and pharmacokinetics of panasenoside have been studied extensively, revealing that it is rapidly distributed in major organs, particularly the liver, kidneys, lungs, and spleen .

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₅₃O₁₃ |

| Molecular Weight | 513.76 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under specific conditions |

Antioxidant Activity

Panasenoside exhibits significant antioxidant properties. Studies have shown that it can reduce reactive oxygen species (ROS) production in human cells, thereby promoting cell survival and reducing oxidative stress . The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Anti-inflammatory Effects

Research indicates that panasenoside may inhibit pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are key mediators in inflammatory pathways . This suggests its potential therapeutic role in conditions characterized by chronic inflammation.

Enzyme Inhibition

Panasenoside has demonstrated inhibitory effects on various enzymes relevant to metabolic disorders:

- α-Glucosidase Inhibition : In vitro studies indicate that panasenoside can inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. This property suggests potential benefits for diabetes management .

- Pancreatic Lipase Inhibition : It also inhibits pancreatic lipase, an enzyme involved in fat digestion, which could aid in weight management and obesity prevention .

Pharmacokinetics

A pharmacokinetic study conducted in rats revealed that panasenoside has a half-life of approximately 3.2 to 4.6 hours depending on the dosage. The compound displays rapid clearance from the bloodstream with significant accumulation in the liver . This distribution pattern highlights the liver's role in the metabolism of panasenoside.

Table 2: Pharmacokinetic Parameters of Panasenoside

| Parameter | Value |

|---|---|

| Half-life (t₁/₂) | 3.2 - 4.6 hours |

| Clearance (CL) | 10.0 - 21.4 L/h/kg |

| Maximum Concentration (Cmax) | 404.9 ng/mL |

Case Studies

Several case studies have highlighted the clinical relevance of panasenoside:

- Diabetes Management : A study involving diabetic rats demonstrated that administration of panasenoside significantly lowered blood glucose levels compared to control groups, suggesting its potential as an adjunct therapy for diabetes .

- Anti-cancer Properties : Preliminary investigations indicate that panasenoside may inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further studies are needed to explore its efficacy in clinical settings .

- Neuroprotective Effects : Research has suggested that panasenoside may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .

特性

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-PABQPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317852 | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。